Chromozym Try

Content Navigation

CAS Number

Product Name

IUPAC Name

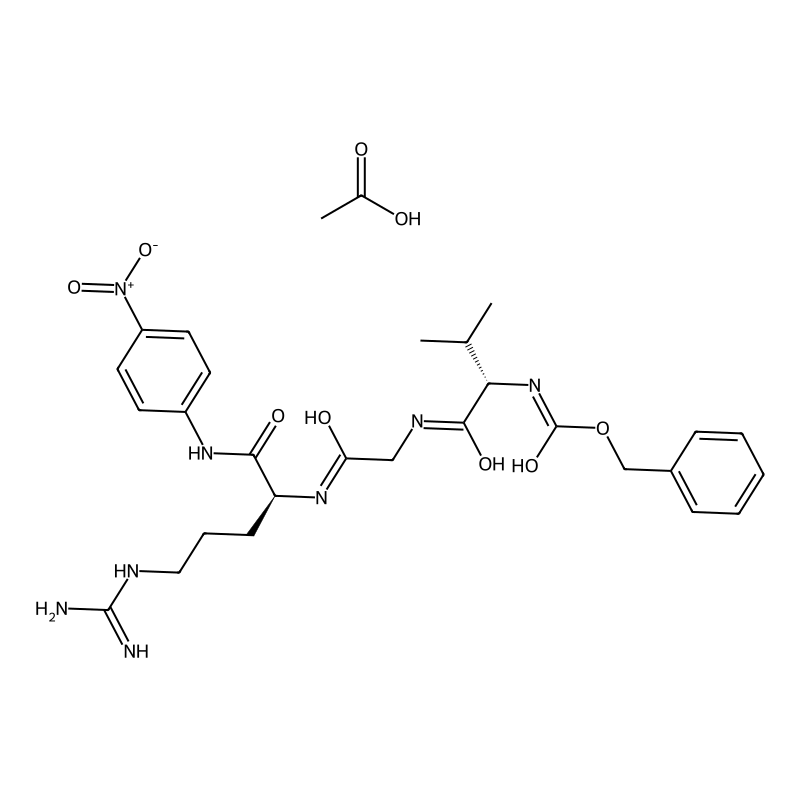

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Measuring Trypsin Activity

Chromozym TRY offers several advantages for measuring trypsin activity:

- Specificity: It is specifically designed to be cleaved by trypsin, minimizing interference from other enzymes present in the sample [].

- Sensitivity: The cleavage of Chromozym TRY releases a chromophore (4-nitroaniline) that absorbs light at a specific wavelength (405 nm). This allows for the easy and sensitive detection of trypsin activity using a spectrophotometer [].

- Reproducibility: Chromozym TRY exhibits low variance between different activity measurements, ensuring reliable results [].

These characteristics make Chromozym TRY a valuable tool for various scientific research applications, including:

- Enzymology: Studying the properties and mechanisms of trypsin, such as its role in protein digestion, cell signaling, and development [].

- Drug discovery: Identifying and characterizing potential inhibitors of trypsin for therapeutic applications, such as developing drugs for inflammatory diseases and cancer [].

- Diagnostics: Investigating trypsin activity levels in biological samples, which may be indicative of certain diseases or pathological conditions [].

Chromozym Try is a synthetic substrate specifically designed for the measurement of trypsin activity. It is a derivative of p-nitroaniline and serves as a chromogenic substrate that releases p-nitroaniline upon hydrolysis by trypsin-like proteases. This compound is particularly useful in biochemical assays due to its sensitivity and specificity for trypsin, allowing for accurate quantification of protease activity in various biological samples.

Chromozym Try acts as a competitive substrate for trypsin. It competes with natural trypsin substrates for binding to the enzyme's active site. Upon binding, trypsin cleaves the peptide bond in Chromozym Try, releasing the pNA chromophore. The amount of released pNA directly correlates with trypsin activity in the sample [].

Safety information is not readily available for Chromozym Try. However, as with most laboratory chemicals, general safety practices should be followed when handling it. This includes wearing gloves, eye protection, and working in a well-ventilated area.

It is advisable to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific safety information on Chromozym Try.

Chromozym Try undergoes hydrolysis when exposed to trypsin or similar serine proteases. The reaction can be summarized as follows:

- Hydrolysis Reaction:

- Chromozym Try + Trypsin → p-Nitroaniline + Peptide Fragment

This reaction is characterized by the release of p-nitroaniline, which can be quantified spectrophotometrically, providing a direct measure of trypsin activity in the sample being tested .

Chromozym Try exhibits high specificity for trypsin, making it an effective tool for studying proteolytic enzymes in biological systems. Its biological activity is primarily linked to its ability to mimic natural substrates of trypsin, facilitating the investigation of enzyme kinetics and mechanisms. The released p-nitroaniline serves as an indicator of enzymatic activity, enabling researchers to monitor protease function in various physiological and pathological contexts .

The synthesis of Chromozym Try involves several key steps:

- Chemical Modification:

- The starting material is modified to introduce a p-nitroaniline moiety that can be cleaved by trypsin.

- Purification:

- The synthesized compound is purified through techniques such as chromatography to ensure high purity and consistency.

- Characterization:

- Analytical methods, including mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to confirm the structure and purity of the final product.

Chromozym Try has various applications in biochemical research and clinical diagnostics:

- Protease Activity Measurement: It is widely used in laboratories to quantify trypsin activity in biological samples.

- Enzyme Kinetics Studies: Researchers utilize Chromozym Try to study the kinetics of proteolytic enzymes, aiding in the understanding of enzyme mechanisms.

- Clinical Diagnostics: It can be employed in diagnostic assays to assess pancreatic function or monitor diseases associated with protease dysregulation .

Studies involving Chromozym Try have demonstrated its interaction with various proteases beyond trypsin, including other serine proteases. These interactions are crucial for understanding enzyme specificity and substrate recognition. The ability of Chromozym Try to serve as a substrate for different proteases allows researchers to explore comparative enzyme kinetics and develop assays tailored for specific proteolytic enzymes .

Several compounds share similarities with Chromozym Try, particularly in their role as substrates for proteolytic enzymes. Below are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Chromozym T | A substrate for measuring thrombin activity | Specificity for thrombin rather than trypsin |

| Boc-Lys(p-NO2)-OH | A synthetic substrate used for lysine-specific proteases | Contains a lysine residue; used in more specific assays |

| SensoLyte 520 | A fluorogenic substrate for various serine proteases | Fluorescent signal provides higher sensitivity |

Chromozym Try stands out due to its specificity for trypsin and its utility in quantitative assays, making it a preferred choice among researchers studying this particular enzyme .